Erythromycin A 9-methoxime, also known by its code Wy 48314, is a derivative of erythromycin A, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound exhibits enhanced properties compared to its parent compound, particularly in terms of stability and efficacy against bacterial infections. The modification at the C-9 position with a methoxime group aims to improve the pharmacological profile of erythromycin A, making it a subject of interest in medicinal chemistry.
Erythromycin A 9-methoxime is synthesized from erythromycin A, which is classified under macrolide antibiotics. These antibiotics are characterized by their macrocyclic lactone structure and are primarily used to treat various bacterial infections. The specific structural modification of erythromycin A into its 9-methoxime form enhances its acid stability and tissue retention properties, which are critical for effective localized treatment of infections .
The synthesis of erythromycin A 9-methoxime typically involves the following steps:
The reaction conditions may involve specific solvents and temperatures optimized for achieving high yields. For instance, solvents such as dimethyl sulfoxide or methanol could be employed, with reaction times varying depending on the desired purity and yield .
Erythromycin A 9-methoxime retains the core structure of erythromycin A but features a methoxime functional group at the C-9 position. This modification alters its chemical properties, enhancing stability in acidic environments.
Erythromycin A 9-methoxime can undergo various chemical reactions typical for its functional groups:
The stability of the methoxime derivative in different pH environments has been studied to optimize its application in drug formulations aimed at localized delivery systems .
Erythromycin A 9-methoxime functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking peptide bond formation during translation. This action effectively halts bacterial growth and replication.
The binding affinity of erythromycin derivatives is influenced by their structural modifications. Studies indicate that modifications like the methoxime group can enhance binding efficiency under specific conditions, thus improving antibacterial efficacy .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) have been utilized to confirm the structure and purity of erythromycin A 9-methoxime .
Erythromycin A 9-methoxime is primarily used in scientific research focused on antibiotic development and optimization. Its enhanced properties make it suitable for:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3